REACTION_CXSMILES
|
COP([CH:7]([N:13]([CH2:19][CH:20](OC)OC)C(OCC)=O)[C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)(=O)OC.[NH4+].[OH-]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[S:9]1[C:8]2=[CH:7][N:13]=[CH:19][CH:20]=[C:12]2[CH:11]=[CH:10]1 |f:1.2|
|
Name
|
material
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)C(C=1SC=CC1)N(C(=O)OCC)CC(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred vigorously for a few minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The three neck flask was fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
ADDITION
|
Details
|
After about 15 mL were added
|
Type
|
CUSTOM
|
Details
|
the reaction was placed in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
before heating to 40° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to 40° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
ADDITION
|
Details
|
were poured, in portions, into a large beaker
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
the solid was rinsed with CHCl3 (3×100 mL)
|
Name
|
|
Type
|
|
Smiles
|
S1C=CC=2C1=CN=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |